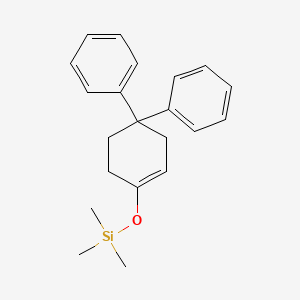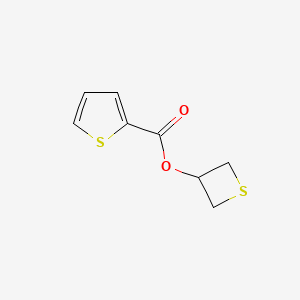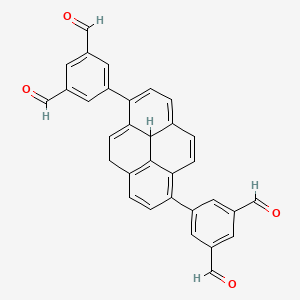
5,5'-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde is a complex organic compound known for its unique structural properties. It is characterized by the presence of a dihydropyrene core linked to two isophthalaldehyde groups.
Méthodes De Préparation
The synthesis of 5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyrene core.
Attachment of Isophthalaldehyde Groups: The dihydropyrene core is then functionalized with isophthalaldehyde groups through a series of reactions, often involving the use of reagents such as Grignard reagents or organolithium compounds.
Analyse Des Réactions Chimiques
5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde has several scientific research applications:
Materials Science: It is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde involves its interaction with various molecular targets. In materials science, its unique electronic properties are exploited to enhance the performance of electronic devices. In biological applications, its fluorescence properties are utilized for imaging purposes. The specific pathways and molecular targets depend on the context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde include:
5,5’,5’‘,5’‘’-(3a,3a1-Dihydropyrene-1,3,6,8-tetrayl)tetrakis(2-hydroxybenzaldehyde): This compound shares a similar dihydropyrene core but has different functional groups attached.
5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde: This compound has an ethyne linkage instead of the dihydropyrene core, leading to different chemical properties and applications.
The uniqueness of 5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde lies in its specific structural configuration, which imparts distinct electronic and photophysical properties, making it valuable for specialized applications in materials science and biological research .
Propriétés
Formule moléculaire |
C32H20O4 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
5-[6-(3,5-diformylphenyl)-4,10c-dihydropyren-1-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C32H20O4/c33-15-19-9-20(16-34)12-25(11-19)27-5-1-23-3-7-30-28(26-13-21(17-35)10-22(14-26)18-36)6-2-24-4-8-29(27)31(23)32(24)30/h1-3,5-18,31H,4H2 |
Clé InChI |
WLAMLTCUQKGZKR-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C3C(=CC=C2C4=CC(=CC(=C4)C=O)C=O)C=CC5=C(C=CC1=C35)C6=CC(=CC(=C6)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



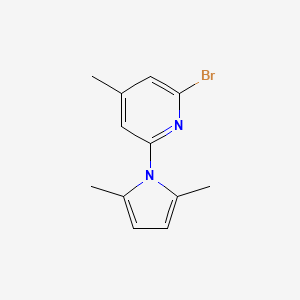
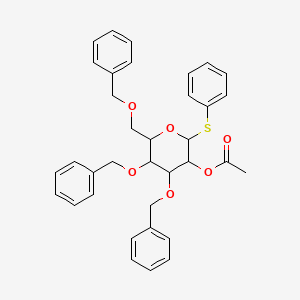
![Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester](/img/structure/B12517393.png)
![2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12517398.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide](/img/structure/B12517431.png)


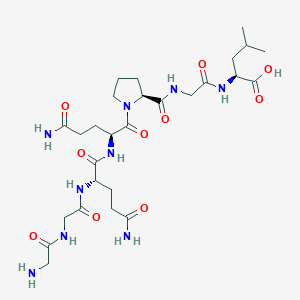
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)

